molecular formula C11H8Cl2N4S B11833121 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole

3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole

Cat. No.: B11833121
M. Wt: 299.2 g/mol
InChI Key: NCTMZACBNIGRRJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole is a heterocyclic compound that features a unique combination of imidazo[1,2-a]pyridine and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with ethylamine to form 2-amino-3-ethylpyridine. This intermediate is then subjected to cyclization with thiocarbonyl compounds to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways can vary depending on the specific application and target .

Properties

Molecular Formula

C11H8Cl2N4S

Molecular Weight

299.2 g/mol

IUPAC Name

3-chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C11H8Cl2N4S/c1-2-6-9(10-11(13)16-18-15-10)14-8-5-3-4-7(12)17(6)8/h3-5H,2H2,1H3

InChI Key

NCTMZACBNIGRRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N1C(=CC=C2)Cl)C3=NSN=C3Cl

Origin of Product

United States

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